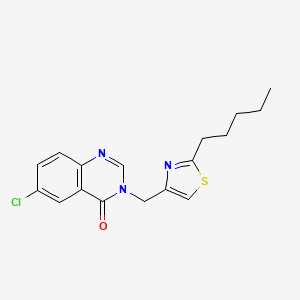
PqsR-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PqsR-IN-1 is a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. This compound plays a crucial role in attenuating the production of virulence factors such as pyocyanin, making it a promising candidate for antibacterial therapy .
准备方法
The synthesis of PqsR-IN-1 involves a series of chemical reactions. One of the synthetic routes includes the use of quinoline-based derivatives. The preparation involves the following steps:
化学反应分析
PqsR-IN-1 undergoes several types of chemical reactions:
科学研究应用
PqsR-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the quorum sensing mechanisms in Pseudomonas aeruginosa.
Biology: The compound is used to investigate the role of quorum sensing in bacterial virulence and biofilm formation.
Medicine: this compound is being explored as a potential therapeutic agent to treat infections caused by Pseudomonas aeruginosa, especially in cases where the bacteria are resistant to conventional antibiotics.
Industry: The compound is used in the development of anti-biofilm coatings for medical devices and industrial equipment .
作用机制
PqsR-IN-1 exerts its effects by inhibiting the PqsR transcriptional regulator in Pseudomonas aeruginosa. This inhibition prevents the activation of the pseudomonas quinolone signal (PQS) system, which is responsible for the production of virulence factors and biofilm formation. The compound binds to the ligand-binding domain of PqsR, blocking the interaction with its native agonists .
相似化合物的比较
PqsR-IN-1 is unique compared to other quorum sensing inhibitors due to its high potency and low cytotoxicity. Similar compounds include:
Quinazolinone derivatives: These compounds also inhibit the PqsR regulator but may have different binding affinities and efficacies.
Phenyllactic acid: This compound inhibits quorum sensing by binding to the RhlR and PqsR receptors but has a different chemical structure and mechanism of action .
This compound stands out due to its specific targeting of the PqsR regulator and its potential for therapeutic applications in treating drug-resistant bacterial infections.
生物活性
PqsR-IN-1 is a novel inhibitor of the PqsR protein, a key regulator in the quorum sensing (QS) system of Pseudomonas aeruginosa. This bacterium is notorious for its role in chronic infections, particularly in cystic fibrosis patients. The biological activity of this compound is primarily centered around its ability to disrupt the QS mechanisms that regulate virulence factors, biofilm formation, and antibiotic resistance.
PqsR (also known as MvfR) is a LysR-type transcriptional regulator that controls the expression of the pqsABCDE operon, which is crucial for the biosynthesis of 4-hydroxy-2-heptylquinoline (HHQ) and its derivative, 2-heptyl-3-hydroxy-4-quinolone (PQS). These compounds are involved in signaling within the QS system. Upon binding of QS molecules like PQS and HHQ to PqsR, a conformational change occurs that activates the transcription of virulence genes, including those responsible for pyocyanin production and biofilm maturation .
This compound inhibits this process by binding to PqsR and preventing it from activating the pqsABCDE operon. This inhibition leads to a decrease in the production of various virulence factors and contributes to a reduction in biofilm formation, making bacterial populations more susceptible to antibiotic treatment .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays measuring its impact on P. aeruginosa virulence factors. Below is a summary table detailing these findings:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in reducing the pathogenicity of P. aeruginosa. For instance, a study conducted on clinical isolates demonstrated that treatment with this compound led to a marked decrease in pyocyanin levels and biofilm biomass compared to untreated controls. This suggests that this compound could be a valuable adjunct therapy for managing infections caused by this opportunistic pathogen.
Case Study Example:
In a controlled laboratory setting, P. aeruginosa PAO1 strains were treated with varying concentrations of this compound. The results indicated:
- At concentrations above 50 µM, there was a significant reduction in biofilm formation as measured by crystal violet staining.
- Pyocyanin production was inhibited by more than 70% at concentrations equivalent to three times the IC50.
These findings support the potential use of PqsR inhibitors like this compound in clinical applications aimed at mitigating chronic infections associated with Pseudomonas aeruginosa.
属性
分子式 |
C17H18ClN3OS |
|---|---|
分子量 |
347.9 g/mol |
IUPAC 名称 |
6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-3-4-5-16-20-13(10-23-16)9-21-11-19-15-7-6-12(18)8-14(15)17(21)22/h6-8,10-11H,2-5,9H2,1H3 |
InChI 键 |
NHLFNYUFUYOOKX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















